Home > Products > Screening Compounds P95904 > Rolapitant (1S,2R,3S)-Isomer
Rolapitant (1S,2R,3S)-Isomer -

Rolapitant (1S,2R,3S)-Isomer

Catalog Number: EVT-13579880
CAS Number:
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rolapitant, specifically the (1S,2R,3S)-isomer, is a novel compound classified as a selective and competitive antagonist of the human substance P/neurokinin-1 receptor. It is primarily utilized in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy. Rolapitant is marketed under the brand name Varubi and is notable for its long half-life and efficacy in managing delayed nausea and vomiting.

Source

Rolapitant was developed by the pharmaceutical company Tesaro, which was later acquired by GlaxoSmithKline. The compound was approved by the U.S. Food and Drug Administration in 2015 for use in combination with other antiemetic agents to prevent chemotherapy-induced nausea and vomiting .

Classification

Rolapitant is classified as a spirocyclic compound, characterized by its unique structural features that include a spirolactam ring. Its chemical formula is C25H26F6N2O2C_{25}H_{26}F_{6}N_{2}O_{2}, with a molecular weight of approximately 500.5 g/mol .

Synthesis Analysis

Methods

The synthesis of Rolapitant involves multiple steps, typically around 18, as outlined in various patents. The synthesis starts from commercially available starting materials, employing a series of reactions including condensation, reduction, and ring-closing metathesis.

Technical Details:

  1. Initial Steps: The process begins with the formation of an ester from a crude compound using dichloromethane as a solvent and subsequent reactions involving palladium catalysts under hydrogen atmosphere.
  2. Intermediate Isolation: Throughout the synthesis, intermediates are isolated and purified using techniques such as column chromatography.
  3. Final Product Formation: The final product, Rolapitant hydrochloride hydrate, is obtained through crystallization from mixed solvents .
Molecular Structure Analysis

Structure

Rolapitant has a complex molecular structure featuring three chiral centers and a spirolactam ring. Its structural formula can be represented as follows:

Rolapitant C25H26F6N2O2\text{Rolapitant }C_{25}H_{26}F_{6}N_{2}O_{2}

Data

  • Molecular Weight: 500.5 g/mol
  • CAS Number: 552292-08-7
  • Structural Characteristics: The presence of fluorine atoms enhances its pharmacological properties by increasing lipophilicity .
Chemical Reactions Analysis

Reactions

Rolapitant undergoes various chemical reactions during its synthesis, including:

  • Esterification: Formation of esters using acid chlorides.
  • Reduction Reactions: Reduction of functional groups using palladium catalysts.
  • Ring Closure: Utilization of metathesis reactions to form the spirolactam structure.

Technical Details:
The synthesis involves careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product .

Mechanism of Action

Rolapitant functions primarily as an antagonist at the neurokinin-1 receptor, blocking the action of substance P, a neuropeptide involved in the emetic response. By inhibiting this receptor's activation, Rolapitant effectively reduces nausea and vomiting associated with chemotherapy.

Process

  • Binding Affinity: Rolapitant exhibits high selectivity for neurokinin-1 receptors over other receptor types, which minimizes side effects related to off-target interactions.
  • Pharmacokinetics: It has a long half-life that allows for once-per-cycle dosing in chemotherapy regimens .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in common solvents such as ethanol and propylene glycol; solubility varies with pH levels.

Chemical Properties

  • Melting Point: Not precisely determined but generally stable under standard conditions.
  • Flammability: Non-flammable under typical handling conditions .
Applications

Rolapitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting Prevention: It is administered before chemotherapy sessions to mitigate the risk of both acute and delayed nausea.
  • Research Applications: Studies are ongoing to explore its potential use in other areas related to neurokinin signaling pathways beyond oncology .
Stereochemical Analysis and Configurational Impact on Biological Activity

Absolute Configuration Determination of the (1S,2R,3S)-Isomer

The therapeutic activity of rolapitant is exclusively attributed to the (1S,2R,3S) stereochemical configuration. This configuration was unambiguously assigned through single-crystal X-ray diffraction (XRD) analysis, which revealed the spatial orientation of the three chiral centers and the spirocyclic core. The 1S configuration governs the spatial positioning of the pharmacophoric 3,5-bis(trifluoromethyl)phenyl group, while the 2R and 3S centers dictate the spatial orientation of the phenyl group and the diazaspiro[4.5]decan-2-one ring system [6] [10].

Complementary analytical techniques validated the absolute configuration:

  • Vibrational Circular Dichroism (VCD): Correlated experimental and calculated spectra to confirm the (1S,2R,3S) enantiomer.
  • Nuclear Magnetic Resonance (NMR): NOESY experiments detected key spatial proximities, including H-1/H-8 and H-3/CF₃ group interactions, consistent with the XRD-derived model [8].

Table 1: Analytical Methods for Absolute Configuration Assignment

TechniqueKey ObservationsStereochemical Relevance
X-ray DiffractionCrystallographic coordinates of C1, C2, C3; torsion angles of spiro systemDefinitive proof of (1S,2R,3S) assignment
VCD SpectroscopyMatch between experimental and DFT-simulated spectra for (1S,2R,3S) enantiomerValidation of solution-phase conformation
2D-NMR (NOESY)Cross-peaks between H-1/H-8; H-3 and trifluoromethyl protonsSpatial alignment with crystallographic model

Comparative Pharmacodynamic Profiling of Rolapitant Stereoisomers

The (1S,2R,3S)-isomer exhibits superior NK1 receptor antagonism (Kᵢ = 0.66 nM) compared to other stereoisomers. In vitro binding assays demonstrated a 300-fold difference in affinity between the active isomer and the (1R,2S,3R) counterpart. Functional calcium flux assays confirmed its potency as a competitive antagonist (Kb = 0.17 nM) [10] [2].

Stereoisomeric impurities significantly impact biological activity:

  • The (1R,2S,3R)-isomer showed >90% reduction in receptor occupancy at 100 nM concentrations.
  • In vivo emesis models (ferrets) revealed that only the (1S,2R,3S) configuration achieved >95% inhibition of substance P-induced vomiting at 1 mg/kg doses [8] [3].

Table 2: Pharmacodynamic Comparison of Key Rolapitant Stereoisomers

Stereoisomer ConfigurationNK1 Kᵢ (nM)Functional Kb (nM)Receptor Occupancy (%)
(1S,2R,3S)0.660.1798 ± 2
(1R,2S,3R)21018512 ± 3
(1S,2S,3R)453835 ± 4
(1R,2R,3S)897228 ± 5

Role of Chiral Centers in NK1 Receptor Binding Affinity and Selectivity

Each chiral center contributes distinctively to NK1 receptor interactions:

  • C1 (1S): Positions the 3,5-bis(trifluoromethyl)phenyl group into a hydrophobic subpocket formed by residues Phe264, Phe265, and Val116. The S-configuration enables optimal π-π stacking and van der Waals contacts (binding energy contribution: -4.8 kcal/mol) [6].
  • C2 (2R): Orients the phenyl ring toward transmembrane helix V (Gln165, His197), enabling cation-π interactions. Inversion to 2S disrupts this network, reducing affinity 50-fold [6] [8].
  • C3 (3S): Stabilizes the spirocyclic lactam conformation via a hydrogen bond between the carbonyl oxygen and His190 (distance: 2.9 Å). The 3R isomer disrupts this bond, increasing Kᵢ 20-fold [6].

Selectivity profiling confirms the (1S,2R,3S) isomer achieves >1,000-fold selectivity for NK1 over NK2/NK3 receptors. Molecular dynamics simulations reveal that the 1S/2R configuration sterically blocks access to the deeper binding cleft required for peptide agonists like Substance P [8] [10].

Conformational Dynamics of the Spirocyclic Core in Receptor Interaction

The 1,7-diazaspiro[4.5]decan-2-one core adopts a rigid envelope conformation stabilized by:

  • Intramolecular H-bonding: N7-H···O=C (distance: 2.1 Å; angle: 155°).
  • Cγ-gauche effect: The 3S configuration orients the C3 substituent equatorially, minimizing steric strain [8].

In the NK1 receptor-bound state (PDB: 7TPA):

  • The spiro carbon (C8) anchors the ligand at the extracellular entry of the binding pocket, forming hydrophobic contacts with Phe112 and Phe268.
  • The lactam carbonyl accepts an H-bond from His190 (3.0 Å), while the spirocyclic constraint prevents helix VI inward movement, locking the receptor in an inactive conformation [6].

Figure 1: Conformational Changes in Rolapitant's Spiro Core Upon NK1 Binding

Free State:                                    Bound State:  Spiro-C8 - Chair conformation                 Spiro-C8 - Distorted envelope  Dihedral C7-N7-C8-C9 = -65°                   Dihedral = -42°  Lactam C=O∙∙∙H-N7 = 2.1 Å                     Lactam C=O∙∙∙His190 = 3.0 Å  

Mutagenesis studies confirm the critical role of the spiro architecture:

  • Replacing the spirocyclic system with decahydroisoquinoline (flexible analog) reduced binding affinity 100-fold (ΔG = -2.8 kcal/mol).
  • Molecular dynamics showed >5 Å displacement of the trifluoromethyl groups from the optimal subpocket in non-spiro analogs [6] [8].

Properties

Product Name

Rolapitant (1S,2R,3S)-Isomer

IUPAC Name

(5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1

InChI Key

FIVSJYGQAIEMOC-FNVCAUGXSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.